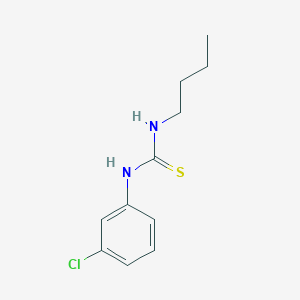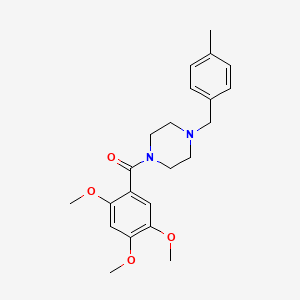
2,7-diamino-4-cyclohexyl-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
2,7-diamino-4-cyclohexyl-4H-chromene-3-carbonitrile synthesis can be related to the broader class of chromene derivatives, which are synthesized through various methods including cycloaddition reactions and catalytic oxidations. For example, cycloaddition processes, such as [4 + 3] cycloadditions, serve as foundational methods for constructing cyclic structures present in chromene compounds, highlighting the importance of selective catalytic oxidation for tailoring specific functionalities and structural features of chromenes (Rigby & Pigge, 1998). Additionally, the synthesis of 6H-benzo[c]chromen-6-ones, which share structural similarities with the target compound, utilizes reactions like Suzuki coupling and Michael acceptor reactions for the construction of the core chromene structure, indicating possible synthetic routes for the target compound as well (Mazimba, 2016).
Molecular Structure Analysis
The molecular structure of chromene derivatives, including the target compound, features a bicyclic system with a fused benzene and pyran ring. The structural analyses often focus on the stereochemical aspects and electronic properties of the chromene core, influencing the compound's reactivity and interaction with other molecules. Insights into the molecular structure can be derived from studies on related compounds, such as fluorinated graphene, which discuss the impact of functionalization on electronic properties (Feng et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving chromene derivatives encompass a wide range of transformations, including cycloadditions, nucleophilic substitutions, and oxidation-reduction reactions. The specific functional groups present in the compound, such as amino groups and the nitrile moiety, play critical roles in determining its reactivity. For instance, the cycloaddition reactions of vinylindoles provide insights into the types of cycloaddition reactions chromene derivatives might undergo, illustrating the versatility of these compounds in synthetic chemistry (Rossi et al., 2017).
Physical Properties Analysis
The physical properties of chromene derivatives, including solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the core chromene ring. Studies on related compounds, such as the surface chemistry of carbons, provide a framework for understanding how structural features impact physical properties, suggesting that the cyclohexyl group in the target compound may affect its phase behavior and solubility (Boehm, 1994).
Chemical Properties Analysis
The chemical properties of this compound are determined by its functional groups and the chromene core. The presence of amino groups and a nitrile function suggests potential for nucleophilic addition reactions, acid-base interactions, and participation in coordination chemistry. Similarities in reactivity can be drawn from studies on the synthesis and functionalization of pyrano[3,2-c]chromenes, which explore the chemical versatility of chromene derivatives in synthetic applications (Wahula & Katkar, 2023).
Eigenschaften
IUPAC Name |
2,7-diamino-4-cyclohexyl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(18)8-14(12)20-16(13)19/h6-8,10,15H,1-5,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXRMPFEXKGUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboxamide](/img/structure/B4886092.png)

![propyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4886108.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4886113.png)
![potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate](/img/structure/B4886120.png)
![propyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4886122.png)


![3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4886138.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886142.png)

![N-{4-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4886167.png)
![2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4886178.png)
![2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol](/img/structure/B4886180.png)